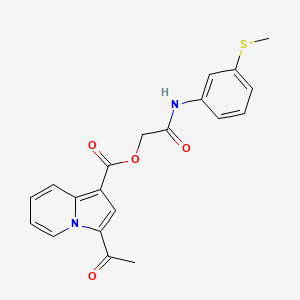
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr has been used in a variety of research applications. It has been used in the synthesis of peptides and proteins, and as a component of various biochemical assays. It has also been used in drug discovery, protein engineering, and biotechnology. For example, Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr has been used to study the structure and function of proteins and enzymes, to design and synthesize novel drugs, and to study the effects of drugs on cells and tissues.
Wirkmechanismus
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr is an organic compound that has a variety of uses in scientific research. It is a derivative of phenylalanine, an essential amino acid, and pyridine, a heterocyclic aromatic compound. Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr can be used as a reagent in peptide synthesis and as a component of various biochemical assays. In peptide synthesis, Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr acts as a protecting group for the amino acid phenylalanine, preventing it from reacting with other molecules. In biochemical assays, Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr can act as a substrate for enzymes, allowing researchers to study the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr has been used in a variety of research applications, including drug discovery, protein engineering, and biotechnology. Studies have shown that Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr can act as a substrate for enzymes, allowing researchers to study the structure and function of proteins and enzymes. In addition, Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr can also act as a protective agent for phenylalanine, preventing it from reacting with other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr is a versatile reagent used in peptide synthesis and as a component of various biochemical assays. It has a number of advantages, including the fact that it is relatively easy to synthesize and can be used as a protective agent for phenylalanine. In addition, Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr can also act as a substrate for enzymes, allowing researchers to study the structure and function of proteins and enzymes. However, there are some limitations to using Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr in lab experiments. For example, it is not very stable in aqueous solutions and can be difficult to purify.
Zukünftige Richtungen
The use of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr in scientific research is an area of ongoing research. Potential future directions include the development of new methods for synthesizing Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr, the exploration of its use in drug discovery and protein engineering, and the investigation of its potential role in biotechnology. In addition, further research could be conducted to explore the biochemical and physiological effects of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr, as well as its potential advantages and limitations in lab experiments.
Synthesemethoden
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr can be synthesized in a variety of ways. The most common method is the Fmoc-protection of 4-(4-pyridyl)-butyric acid, which involves the reaction of 4-(4-pyridyl)-butyric acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base. This reaction produces Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidyr and Fmoc-Cl as the main products. Other methods of synthesis include the reaction of 4-(4-pyridyl)-butyric acid with Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) in the presence of a base and the reaction of Fmoc-Cl and 4-(4-pyridyl)-butyric acid in the presence of a base.
Safety and Hazards
When handling “Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGVQVHZCLRTM-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2853641.png)


![1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853644.png)

![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)



![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2853658.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2853659.png)